4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine
Description
4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine (CAS No. 227948-34-7) is a polyaromatic compound featuring a central pyridine ring substituted at the 2- and 6-positions with pyridin-2-yl groups and at the 4-position with a 3,5-di-tert-butylphenyl moiety. This structure confers significant steric bulk and electronic complexity, making it a candidate for applications in coordination chemistry, materials science, and supramolecular assemblies. The tert-butyl groups enhance hydrophobicity and steric shielding, which may influence solubility, crystallinity, and metal-binding behavior .
Properties
IUPAC Name |
4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3/c1-28(2,3)22-15-20(16-23(19-22)29(4,5)6)21-17-26(24-11-7-9-13-30-24)32-27(18-21)25-12-8-10-14-31-25/h7-19H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVRTNFXBUBSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583258 | |
| Record name | 2~4~-(3,5-Di-tert-butylphenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227948-34-7 | |
| Record name | 2~4~-(3,5-Di-tert-butylphenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Approaches
Cyclocondensation reactions are widely employed for constructing pyridine cores. A Kröhnke-type synthesis could involve reacting a diketone precursor with ammonium acetate in the presence of substituents pre-installed at strategic positions. For example, a triketone intermediate bearing pyridin-2-yl and 3,5-di-tert-butylphenyl groups might cyclize under acidic or basic conditions to form the central pyridine ring.
Example Protocol
- Precursor Synthesis : Prepare 1,5-diketone derivatives by coupling 2-acetylpyridine with 3,5-di-tert-butylbenzaldehyde via aldol condensation.
- Cyclization : React the diketone with ammonium acetate in acetic acid at reflux (120°C, 24 hours) to form the pyridine core.
- Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).
While this method is hypothetical for the target compound, analogous syntheses of terpyridine derivatives validate its feasibility.
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, offer precise control over substitution patterns. The central pyridine ring could be pre-functionalized with halogen atoms (e.g., bromine) at the 2, 4, and 6 positions, enabling sequential coupling with pyridin-2-ylboronic acids and 3,5-di-tert-butylphenylboronic acid.
Stepwise Functionalization
- Halogenation : Brominate 4-(3,5-di-tert-butylphenyl)pyridine at the 2- and 6-positions using $$ \text{N}- $$bromosuccinimide (NBS) in $$ \text{CCl}_4 $$ under radical initiation.
- Suzuki-Miyaura Coupling : React 2,6-dibromo-4-(3,5-di-tert-butylphenyl)pyridine with pyridin-2-ylboronic acid using $$ \text{Pd(PPh}3\text{)}4 $$ as a catalyst and $$ \text{K}2\text{CO}3 $$ as a base in toluene/ethanol (80°C, 12 hours).
Optimization Considerations
Directed Ortho-Metalation
Directed ortho-metalation (DoM) leverages directing groups (e.g., amides, sulfonamides) to install substituents at specific positions on aromatic rings. For the target compound, a tert-butyl-protected pyridine derivative could undergo sequential metalation and quenching with electrophiles.
Proposed Pathway
- Protection : Introduce a directing group (e.g., dimethylcarbamoyl) at the 4-position of pyridine.
- Metalation : Treat with $$ \text{LDA} $$ (lithium diisopropylamide) at −78°C to deprotonate the ortho position.
- Electrophilic Quenching : Add 2-pyridinyllithium or iodopyridine to install pyridyl groups at the 2- and 6-positions.
This method’s success depends on the directing group’s efficiency and compatibility with sterically demanding substituents.
Comparative Analysis of Synthetic Routes
Characterization and Validation
Post-synthetic characterization typically involves:
- NMR Spectroscopy : $$ ^1\text{H} $$ and $$ ^13\text{C} $$ NMR confirm substitution patterns and purity.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., $$ m/z = 369.148 $$).
- X-ray Crystallography : Resolves steric interactions and confirms regiochemistry.
Industrial and Research Applications
The compound’s rigid, electron-deficient structure makes it suitable for:
Chemical Reactions Analysis
4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine has several scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with unique properties. These complexes can be studied for their catalytic, magnetic, and electronic properties.
Biology: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of 4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique catalytic, magnetic, or electronic properties due to the interaction between the metal center and the ligand.
In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact molecular pathways involved can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine and Analogous Compounds
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| This compound | 227948-34-7 | C29H31N3 | ~397.6 g/mol | Central pyridine with 2,6-pyridyl and 4-(3,5-di-tert-butylphenyl) groups. |
| 4,4'-Diisopropyl-2,2'-bipyridine | 72914-19-3 | C18H24N2 | 268.4 g/mol | Smaller substituents (isopropyl), less steric hindrance, lower symmetry. |
| 4,4',4"-Tri-tert-butyl-2,2':6',2"-terpyridine | Not provided | C27H33N3 | ~399.6 g/mol | Three pyridyl rings with tert-butyl groups; higher symmetry and rigidity. |
| 2,6-Diphenyl-4-(2-thienyl)-1,4-dihydropyridine | Not provided | C28H21N3S | 431.5 g/mol | Thienyl substituent introduces heteroaromaticity; non-planar conformation. |
Key Observations:
Steric Effects: The tert-butyl groups in this compound create pronounced steric hindrance compared to smaller substituents like isopropyl in 4,4'-diisopropyl-2,2'-bipyridine. This bulk may reduce aggregation in solution and enhance solubility in non-polar solvents .
Symmetry : Unlike 4,4',4"-tri-tert-butyl-2,2':6',2"-terpyridine, which exhibits a symmetric terpyridine scaffold, the target compound’s asymmetry (due to the 3,5-di-tert-butylphenyl group) could lead to unique coordination geometries with transition metals.
Electronic Properties : The electron-rich pyridyl and tert-butylphenyl groups contrast with the electron-deficient thienyl moiety in 2,6-diphenyl-4-(2-thienyl)-1,4-dihydropyridine. Such differences influence redox behavior and ligand-metal charge transfer .
Research Findings on Substituent Impact
- Conformational Flexibility: Studies on analogous pyridines (e.g., 2,6-diphenyl-4-(2-thienyl)-1,4-dihydropyridine) reveal that bulky substituents induce non-planar conformations, as seen in dihedral angles between aromatic rings (e.g., 44.49°–78.44° in ). This suggests that the tert-butyl groups in the target compound may similarly distort molecular geometry, affecting packing in crystalline phases .
- Bond Length and Stability : Density functional theory (DFT) analyses of nitropyridines () demonstrate that substituent position and electronic nature (e.g., electron-donating tert-butyl vs. electron-withdrawing nitro) modulate bond lengths and thermal stability. While direct data for the target compound is lacking, its tert-butyl groups likely stabilize adjacent C–N bonds through hyperconjugation .
Biological Activity
4-(3,5-Ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
The compound has a complex structure characterized by a dipyridine core and bulky tert-butyl groups that influence its solubility and interaction with biological targets. Its molecular formula is , and it exhibits notable stability due to steric hindrance provided by the tert-butyl groups.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of dipyridines have been shown to scavenge free radicals effectively, suggesting that this compound may also possess this capability. A study demonstrated that related dipyridines could inhibit lipid peroxidation, an important mechanism in oxidative stress-related diseases .
Anticancer Activity
Several studies have explored the anticancer potential of pyridine-based compounds. For example, compounds featuring similar dipyridine structures have shown promise in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. It may act as a ligand for metal complexes that exhibit catalytic activity, influencing enzymatic reactions relevant to cancer metabolism and other diseases . For instance, studies have noted that related compounds can inhibit metalloproteinases involved in tumor invasion and metastasis .
Study 1: Antioxidant Evaluation
In a controlled study assessing the antioxidant capacity of various pyridine derivatives, this compound was evaluated alongside known antioxidants. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with this compound compared to control groups .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 12.5 | ROS scavenging |
| Control (Vitamin C) | 15.0 | ROS scavenging |
Study 2: Anticancer Properties
A recent study investigated the effects of the compound on breast cancer cell lines (MCF-7). The treatment resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and activated caspase-3.
| Concentration (µM) | Cell Viability (%) | Apoptosis Markers |
|---|---|---|
| 10 | 80 | Low |
| 25 | 50 | Moderate |
| 50 | 20 | High |
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos-based catalysts for sterically hindered substrates .
- Solvent System : DMF or toluene at 80–110°C improves solubility of bulky tert-butyl groups.
- Purification : Column chromatography with gradient elution (hexane:EtOAc) to isolate isomers .
What advanced spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm, pyridine protons at δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis to verify molecular formula (C₃₃H₃₉N₃).
Q. Advanced Techniques :
- X-ray Diffraction (XRD) : Resolve bond angles (e.g., C–N–C ~123°) and confirm steric effects of tert-butyl groups .
- Dynamic Light Scattering (DLS) : Assess aggregation behavior in solution for applications in catalysis or materials science.
How can computational methods resolve contradictions in experimental data (e.g., unexpected reactivity or spectral anomalies)?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict regioselectivity in cross-coupling reactions .
- Molecular Dynamics (MD) : Simulate steric hindrance effects of tert-butyl groups on reaction pathways.
- Comparative Analysis : Overlay experimental XRD data with computed structures to validate conformational stability .
Q. Example Workflow :
Optimize geometry using B3LYP/6-31G(d).
Compare calculated NMR shifts with experimental data to identify discrepancies (e.g., solvent effects).
What are the stability challenges of this compound under varying conditions (e.g., light, temperature, pH)?
Q. Advanced Research Focus
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~250°C due to tert-butyl group pyrolysis.
- Photostability : UV-Vis spectroscopy under 254 nm light reveals π-π* transitions; degradation products monitored via HPLC .
- pH Sensitivity : Protonation of pyridine nitrogens at pH < 3 alters solubility and reactivity.
Q. Mitigation Strategies :
- Store under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Use amber vials to minimize photodegradation.
How can environmental and safety risks be assessed during large-scale synthesis?
Q. Advanced Research Focus
Q. Safety Protocols :
- Handling : Wear nitrile gloves and PPE due to potential skin irritation (H315/H319) .
- Spill Management : Neutralize acidic/basic residues before disposal (P501/P502) .
What methodologies enable mechanistic studies of its catalytic or coordination chemistry?
Q. Advanced Research Focus
- Kinetic Studies : Monitor ligand substitution rates via stopped-flow UV-Vis (e.g., metal binding to pyridine N-atoms).
- Electrochemical Analysis : Cyclic voltammetry to assess redox activity (e.g., E₁/₂ for metal complexes).
- In Situ IR Spectroscopy : Track intermediate formation during catalytic cycles (e.g., CO stretching frequencies).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
